Cas no 56645-60-4 (Clostomicin B1)

Clostomicin B1 structure
Nome del prodotto:Clostomicin B1
Clostomicin B1 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Clostomicin B1
- Tiacumicin B
- AKOS040758974
- F1216
- GTPL10909
- Q5446672
- R-Tiacumicin B
- A07AA12
- 1ST169310
- Fidaxomicin (Dificid)
- PAR 01
- FIDAXOMICIN [JAN]
- Dificlir
- FIDAXOMICIN [INN]
- Fidaxomicin [USAN]
- UNII-Z5N076G8YQ
- Lipiarrmycin
- Fidaxomicina
- 873857-62-6
- DTXCID801474599
- FIDAXOMICIN [WHO-DD]
- FIDAXOMICIN [ORANGE BOOK]
- SCHEMBL10000818
- 56645-60-4
- Difimicin
- [(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate
- Fidaxomicin
- Z5N076G8YQ
- FIDAXOMICIN [MI]
- DB08874
- PAR-101
- DTXSID901016415
- (2R,3S,4S,5S,6R)-6-{[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-12-{[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-[(2-methylpropanoyl)oxy]oxan-2-yl]oxy}-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy}-4-hydroxy-5-methoxy-2-methyloxan-3-yl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate
- FI8
- FIDAXOMICIN [VANDF]
- BRN 5228707
- Fidaxomicin [USAN:INN]
- CHEMBL1255800
- CHEBI:68590
- fidaxomicine
- Lipiarmicin
- OPT-80;PAR-101;Clostomicin B1;Tiacumicin B
- Clostomycin B1
- (3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-(((6-Deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dihydroxybenzoyl)-2-O-methyl-beta-D-mannopyranosyl)oxy)methyl)-12-((6-deoxy-5-C-methyl-4-O-(2-methylpropanoyl)-beta-D-lyxo-hexopyranosyl)oxy)-11-ethyl-8-hydroxy-18-((1R)-1-hydroxyethyl)-9,13,15-trimethyloxacyclooctadeca-3,5,9,13,15-pentaen-2-one
- Lipiarmycin A3
- Dificid
- fidaxomicinum
- OPT-80
- EN300-21995976
- Lipiarmycin A 3
- Lipiarmycin
- Fidaxomicin, >=98% (HPLC)
- OPT 80
-
- Inchi: InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1
- Chiave InChI: ZVGNESXIJDCBKN-UUEYKCAUSA-N
- Sorrisi: CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C
Proprietà calcolate
- Massa esatta: 1056.4252209g/mol
- Massa monoisotopica: 1056.4252209g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 18
- Conta atomi pesanti: 72
- Conta legami ruotabili: 15
- Complessità: 1970
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 14
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 5
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 267Ų
- XLogP3: 6.4
Clostomicin B1 Letteratura correlata
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
56645-60-4 (Clostomicin B1) Prodotti correlati
- 1261818-08-9(3-Fluoro-5-(3-(trifluoromethyl)phenyl)picolinic acid)
- 923185-05-1(ethyl 2-{3,9-dimethyl-6,8-dioxo-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurin-1-yl}acetate)
- 449-42-3([1,1'-Biphenyl]-4-amine, 3-(trifluoromethyl)-)
- 1092349-64-8(1092349-64-8)
- 1251681-45-4(3-(N-methyl3-chloro-4-methylbenzenesulfonamido)-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide)
- 2034421-58-2(3-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1-methyl-1,2-dihydropyridin-2-one)
- 1354454-93-5(tert-butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate)
- 2229118-89-0(2-(2-tert-butylphenyl)-1-methylpiperazine)
- 1379324-66-9(2-ChlorobenzoDThiazole-7-Carboxylic Acid)
- 955681-92-2(2-4-(4-fluorobenzenesulfonyl)piperazin-1-yl-4-methanesulfonyl-1,3-benzothiazole)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
